N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide
Overview
Description
Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities . They are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds .
Synthesis Analysis
Indole derivatives can be synthesized through various methods. One common method is the Fischer indolisation, a process that involves the reaction of phenylhydrazine and a carbonyl compound . This method has been used in the synthesis of various indole derivatives .Molecular Structure Analysis
The indole structure is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The exact molecular structure of “N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide” would require more specific information or computational chemistry analysis.Chemical Reactions Analysis
The chemical reactions of indole derivatives can vary widely depending on the specific functional groups present in the molecule. Generally, indoles readily undergo electrophilic substitution reactions due to the electron-rich nature of the indole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific indole derivative would depend on its exact structure. Generally, indoles are crystalline and colorless with specific odors .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-11-3-2-4-16-12(10-20-17(11)16)5-6-19-18(23)13-7-14(21(24)25)9-15(8-13)22(26)27/h2-4,7-10,20H,5-6H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZLGGHXTHONOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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